Product packaging for 5-Iodo-1H-pyrazole-3-carbohydrazide(Cat. No.:)

5-Iodo-1H-pyrazole-3-carbohydrazide

Cat. No.: B13471655
M. Wt: 252.01 g/mol
InChI Key: NQKDMWRUIXEOHZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. nih.govnih.gov Its unique electronic and structural characteristics make it a versatile building block in the synthesis of complex molecular architectures. researchgate.net

Role as Versatile Chemical Scaffolds

Pyrazoles serve as versatile scaffolds due to their synthetic accessibility and the ability to be functionalized at various positions on the ring. nih.govresearchgate.net This allows for the systematic modification of their physical, chemical, and biological properties. numberanalytics.com The amphoteric nature of the pyrazole core, possessing both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen, facilitates the introduction of a wide range of functional groups. nih.govresearchgate.net This adaptability has led to their use in the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.commdpi.com

Importance of Nitrogen Heterocycles in Synthetic Strategies

Nitrogen heterocycles, including pyrazoles, are fundamental to synthetic organic chemistry. numberanalytics.comijarst.in Their prevalence in natural products, such as alkaloids, vitamins, and antibiotics, underscores their biological relevance. researchgate.netopenmedicinalchemistryjournal.com In synthetic strategies, nitrogen heterocycles serve as key intermediates and building blocks for constructing more complex molecules. numberanalytics.comfrontiersin.org The presence of nitrogen atoms can influence the reactivity of the ring system and provide sites for further chemical transformations, making them indispensable tools for chemists. openmedicinalchemistryjournal.com Their applications extend to materials science, where they are used in the creation of conducting polymers and dyes. numberanalytics.com

Introduction to the Carbohydrazide (B1668358) Functionality

The carbohydrazide group (-CONHNH2) is a highly reactive and versatile functional group that plays a crucial role in the derivatization of organic molecules. chemicalbook.com

Chemical Properties of Hydrazide Moieties

Hydrazides are derivatives of hydrazine (B178648) and exhibit strong reduction capabilities. atamankimya.com They are generally white, water-soluble solids. atamanchemicals.comwikipedia.org The hydrazide moiety is characterized by its nucleophilic nature, which allows it to readily react with electrophiles. nih.gov This reactivity is central to its utility in chemical synthesis.

Utility as Reactive Precursors for Further Derivatization

The carbohydrazide functionality is an excellent precursor for the synthesis of a wide variety of other compounds. chemicalbook.com It can be readily converted into hydrazones and Schiff bases through condensation reactions with aldehydes and ketones. chemicalbook.commdpi.com These derivatives often exhibit a broad spectrum of biological activities. mdpi.com Furthermore, the hydrazide group can participate in cyclization reactions to form various heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. researchgate.net This reactivity makes carbohydrazides valuable intermediates in the synthesis of novel compounds with potential applications in medicine and materials science. atamanchemicals.comvizagchemical.com

Strategic Importance of Halogenation in Organic Synthesis

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful and widely used strategy in organic synthesis. numberanalytics.comnumberanalytics.com

Halogenation significantly alters the electronic and steric properties of a molecule, thereby influencing its reactivity and biological activity. numberanalytics.comallen.in The introduction of a halogen can create a reactive handle for further synthetic transformations, such as cross-coupling reactions, or can directly enhance the desired properties of the final compound. numberanalytics.commt.com For instance, in drug design, halogenation can improve a molecule's binding affinity to its target, enhance its metabolic stability, and modify its pharmacokinetic profile. numberanalytics.com The specific halogen used—fluorine, chlorine, bromine, or iodine—is chosen based on the desired outcome, as each imparts distinct properties to the parent molecule. mt.com

Influence of Iodine Substituents on Molecular Reactivity

The introduction of an iodine atom at the 5-position of the pyrazole ring significantly influences the electronic properties and reactivity of the molecule. Iodine, being the largest and least electronegative of the stable halogens, exerts a relatively weak electron-withdrawing inductive effect. However, its most significant contribution is its ability to act as an excellent leaving group in nucleophilic substitution and, more importantly, in cross-coupling reactions. The carbon-iodine (C-I) bond is weaker than other carbon-halogen bonds, making it more susceptible to cleavage and subsequent functionalization.

Activation of C-I Bonds for Cross-Coupling Reactions

The C-I bond in 5-Iodo-1H-pyrazole-3-carbohydrazide is primed for activation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new C-C, C-N, and C-O bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, making iodinated pyrazoles highly valuable substrates.

Common cross-coupling reactions that can be employed with iodopyrazoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. arkat-usa.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl bonds.

Ullmann Condensation: Copper-catalyzed reactions for forming C-O, C-N, and C-S bonds.

The carbohydrazide moiety at the 3-position can potentially influence these reactions. The NH and NH2 protons are acidic and may require protection, or the basicity of the nitrogens could lead to catalyst inhibition in some cases. However, the carbohydrazide group also opens up avenues for post-coupling modifications, allowing for the synthesis of a diverse library of complex pyrazole derivatives.

Overview of Research Trajectories for Pyrazole-Carbohydrazides with Halogenation

The study of halogenated pyrazole-carbohydrazides is situated at the intersection of several key areas of chemical research, drawing from the historical significance of pyrazoles and pushing forward into new frontiers of functional materials and medicinal chemistry.

Historical Context of Related Pyrazole Derivatives

The pyrazole ring system has been a cornerstone of medicinal chemistry for over a century. One of the earliest synthetic pharmaceuticals, Antipyrine (a pyrazolone (B3327878) derivative), was introduced as an antipyretic and analgesic in the 1880s. This early success spurred extensive research into the biological activities of pyrazole-containing molecules.

The development of synthetic methodologies to introduce functional groups onto the pyrazole core has been a continuous effort. The introduction of the carbohydrazide functional group provided a gateway to a wide array of derivatives, as hydrazides are key precursors for the synthesis of hydrazones, oxadiazoles, and other heterocyclic systems. mdpi.com Many pyrazole-carbohydrazide derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The ability to selectively halogenate the pyrazole ring, particularly with iodine, was a significant advancement, as it unlocked the potential for the aforementioned cross-coupling reactions, dramatically expanding the synthetic utility of this heterocyclic core.

Contemporary Research Directions in Functionalized Pyrazoles

Current research on functionalized pyrazoles, including those bearing iodo and carbohydrazide groups, is highly interdisciplinary. Key areas of investigation include:

Medicinal Chemistry: The development of new therapeutic agents remains a primary focus. Pyrazole derivatives are being explored as inhibitors of various enzymes, such as kinases and proteases, which are implicated in diseases like cancer and inflammation. nih.govnih.gov The ability to use the iodo-substituent to append various molecular fragments via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR). The carbohydrazide moiety can also be modified to create a library of compounds for biological screening.

Materials Science: The rigid, planar structure of the pyrazole ring, combined with the potential for extensive functionalization, makes these compounds attractive building blocks for new materials. Research is ongoing into their use in the development of organic light-emitting diodes (OLEDs), sensors, and coordination polymers. The iodo-substituent is particularly useful for creating extended π-conjugated systems through cross-coupling reactions.

Synthetic Methodology: There is continued interest in developing more efficient and selective methods for the synthesis and functionalization of pyrazoles. This includes the development of novel catalytic systems for cross-coupling reactions and new ways to introduce functional groups onto the pyrazole ring with high regioselectivity.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₄H₅IN₄O267.01
5-Iodo-1H-pyrazole-3-carboxylic acidC₄H₃IN₂O₂253.98
Ethyl 5-iodo-1H-pyrazole-3-carboxylateC₆H₇IN₂O₂282.04

Note: The data for this compound is calculated based on its chemical structure, as extensive experimental data is not widely available in the literature.

Table 2: Reactivity Profile of Functional Groups in this compound

Functional GroupPositionCommon Reactions
Iodine5Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann cross-coupling reactions.
Carbohydrazide3Condensation with aldehydes and ketones to form hydrazones; cyclization to form oxadiazoles and other heterocycles; acylation.
Pyrazole N-H1Alkylation, acylation, protection/deprotection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IN4O B13471655 5-Iodo-1H-pyrazole-3-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5IN4O

Molecular Weight

252.01 g/mol

IUPAC Name

5-iodo-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C4H5IN4O/c5-3-1-2(8-9-3)4(10)7-6/h1H,6H2,(H,7,10)(H,8,9)

InChI Key

NQKDMWRUIXEOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(=O)NN)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 1h Pyrazole 3 Carbohydrazide and Analogous Scaffolds

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of this synthesis. Various methods have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Approaches

Cyclocondensation reactions are a fundamental and widely utilized method for pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Reaction of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis, a classic and enduring method, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgresearchgate.net This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. researchgate.net A significant advancement in this area is the one-pot synthesis where 1,3-diketones are generated in situ from ketones and acid chlorides, and then immediately reacted with hydrazine. organic-chemistry.orgnih.gov This streamlined process is rapid, general, and chemoselective, even enabling the synthesis of complex fused-ring pyrazoles. organic-chemistry.orgnih.gov The choice of solvent and base can be critical, with lithium bases in toluene (B28343) often providing optimal yields. organic-chemistry.org For instance, the condensation of a diketone with a hydrazine in a suitable solvent at temperatures ranging from 22°C to 70°C can produce the desired pyrazole. google.com

ReactantsConditionsProductReference
1,3-Diketone, HydrazineVariesPyrazole researchgate.net
Ketone, Acid Chloride, HydrazineOne-pot, Lithium base, ToluenePyrazole organic-chemistry.org
Diketone, Hydrazine22-70°CPyrazole google.com
Multicomponent Reactions Involving Enaminones and Hydrazines

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The use of enaminones as a key building block in MCRs for pyrazole synthesis has gained considerable traction. beilstein-journals.orgnih.gov A three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) provides a straightforward and environmentally friendly approach to polyfunctionally substituted pyrazoles. longdom.orgpreprints.org The reaction proceeds efficiently at reflux, with water being the optimal solvent. longdom.orgpreprints.org Copper-catalyzed MCRs involving enaminones, hydrazine, and aryl halides have also been developed for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org This domino reaction proceeds through the initial formation of a 3-substituted pyrazole followed by a Ullmann coupling. beilstein-journals.org

ReactantsCatalyst/SolventProductReference
Enaminone, Benzaldehyde, Hydrazine-HClAmmonium acetate/WaterPolyfunctionally substituted pyrazole longdom.orgpreprints.org
Enaminone, Hydrazine, Aryl halideCopper catalyst1,3-Substituted pyrazole beilstein-journals.org
Ring Opening and Cyclization of Precursors (e.g., Isoxazoles)

An alternative strategy for pyrazole synthesis involves the transformation of other heterocyclic rings. A notable example is the conversion of isoxazoles into pyrazoles. organic-chemistry.orge-journals.in This can be achieved through various methods, including catalysis with a commercially available air-stable Ni(0) complex. organic-chemistry.org This transformation provides a direct route from one five-membered heterocycle to another. Additionally, the reaction of terminal alkynes with n-BuLi, followed by treatment with aldehydes, molecular iodine, and subsequently hydrazines, can yield 3,5-disubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org This method offers good yields and high regioselectivity. organic-chemistry.orgorganic-chemistry.org

PrecursorReagentsProductReference
IsoxazoleNi(0) complexPyrazole organic-chemistry.org
Terminal alkyne, Aldehyden-BuLi, I2, Hydrazine3,5-Disubstituted pyrazole organic-chemistry.orgorganic-chemistry.org

Dehydrogenation of Pyrazolines

Pyrazolines, the partially saturated analogs of pyrazoles, can serve as valuable intermediates in pyrazole synthesis. The dehydrogenation or oxidation of pyrazolines offers a direct route to the aromatic pyrazole ring. nih.gov One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. organic-chemistry.org Subsequent in situ oxidation with bromine or, more benignly, by heating in DMSO under an oxygen atmosphere, affords a wide variety of pyrazoles in very good yields. organic-chemistry.org Zinc-catalyzed hydrohydrazination of 3-butynol with arylhydrazines also produces aryl-substituted pyrazolines, which can be easily oxidized in a one-pot procedure to the corresponding pyrazoles using acetic acid and air. organic-chemistry.org

Pyrazoline Synthesis MethodOxidation/Dehydrogenation ConditionsProductReference
Ketone + Aldehyde + HydrazineBromine or DMSO/O2Pyrazole organic-chemistry.org
3-Butynol + Arylhydrazine (Zn-catalyzed)Acetic acid/AirAryl-substituted pyrazole organic-chemistry.org

Introduction of the Iodide Moiety

Once the pyrazole ring is formed, the next critical step is the introduction of the iodine atom at the 5-position. Direct C-H iodination of the pyrazole ring is a common strategy. The regioselectivity of this reaction is crucial. A disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in acetonitrile (B52724) has been shown to be effective for a range of electron-rich aromatic compounds, including pyrazoles. organic-chemistry.org Another method involves a radical-based direct C-H iodination protocol that has been successfully applied to various heteroaromatic compounds. rsc.org For N-H pyrazoles, protection of the nitrogen is often necessary before proceeding with iodination to avoid side reactions. arkat-usa.org Following successful iodination, the protecting group can be removed. The synthesis of 4-iodopyrrole-2-carbaldehydes from pyridinium (B92312) salts through a cascade reaction involving selective C4 position iodination has also been reported, showcasing advanced methods for regioselective halogenation. acs.org

The final step to obtain 5-iodo-1H-pyrazole-3-carbohydrazide would involve the conversion of a suitable precursor, such as an ester or carboxylic acid at the 3-position, into the carbohydrazide (B1668358). This is typically achieved by reaction with hydrazine hydrate (B1144303). nih.gov For example, ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate has been successfully converted to the corresponding carbohydrazide in excellent yields via hydrazinolysis. nih.gov Similarly, pyrazole-3-carboxylic acids can be converted to their carbohydrazide derivatives. researchgate.net The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for some pharmaceuticals, has also been extensively studied, with processes optimized for industrial scale. google.comtdcommons.org

Starting MaterialReagentsProductReference
Electron-rich pyrazoleDIH, Disulfide catalyst, AcetonitrileIodinated pyrazole organic-chemistry.org
Heteroaromatic compoundRadical iodinating agentIodinated heteroaromatic rsc.org
Pyrazole-3-carboxylic acid esterHydrazine hydratePyrazole-3-carbohydrazide nih.gov
Pyrazole-3-carboxylic acidHydrazine hydratePyrazole-3-carbohydrazide researchgate.net

Direct C-H Iodination Methods

Direct C-H iodination offers an efficient route to introduce iodine into the pyrazole ring. These methods can be broadly categorized into metal-free protocols and electrophilic substitution reactions.

Metal-Free Protocols for Regioselective Iodination (e.g., using NXS)

Metal-free iodination techniques are advantageous for their reduced environmental impact and cost-effectiveness. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose, enabling the regioselective iodination of various heterocyclic compounds, including pyrazoles. nih.govnih.gov The reaction conditions for NIS-mediated iodination can be tuned to achieve the desired regioselectivity. For instance, conducting the reaction under acidic conditions, such as a mixture of glacial acetic acid and trifluoroacetic acid (TFA), can facilitate the selective iodination at specific positions of the pyrazole ring. nih.gov This approach is particularly useful for substrates with functional groups that might be sensitive to harsher reaction conditions. nih.gov

Other metal-free systems for iodination include the use of elemental iodine (I₂) in combination with an oxidizing agent. nih.gov For example, a system of I₂ and ceric ammonium nitrate (B79036) (CAN) in acetonitrile has been successfully used for the C-4 iodination of 1-aryl-3-CF₃-1H-pyrazoles. nih.govrsc.org Another effective and environmentally friendly method involves the use of iodine in the presence of hydrogen peroxide in water, which generates only water as a by-product. researchgate.net The I₂–HIO₃ system in an acetic acid–carbon tetrachloride mixture is also an efficient and non-toxic method for iodinating a wide range of pyrazoles. nih.gov

Electrophilic Substitution at the Pyrazole C-4 Position

The pyrazole ring is susceptible to electrophilic attack, and the position of substitution is influenced by the electronic properties of the substituents already present on the ring. The C-4 position of the pyrazole ring is generally electron-rich, making it the most favorable site for electrophilic substitution. quora.com This is due to the electron density distribution within the aromatic ring, which shows the highest density at the C-4 carbon. quora.com

Various iodinating agents can be used for electrophilic substitution at the C-4 position. These include elemental iodine under oxidative conditions, as well as inorganic salts like sodium iodide (NaI) and potassium iodide/potassium iodate (B108269) (KI/KIO₃). nih.gov Organic iodo-compounds such as N-iodosuccinimide (NIS), 1,3-diiodo-5,5-dimethylhydantoin (DIH), and aryliodine(III) diacetates are also effective. nih.gov The choice of reagent and reaction conditions can significantly influence the yield and regioselectivity of the iodination. For example, the use of I₂ with an oxidant like ceric ammonium nitrate (CAN) can lead to highly regioselective iodination at the C-4 position. nih.govrsc.org Electrochemical methods have also been developed for the efficient iodination of the C-4 position of the pyrazole ring. researchgate.net

Synthesis via Halogenated Building Blocks

An alternative strategy for synthesizing iodinated pyrazoles involves the use of pre-halogenated building blocks. This approach provides excellent control over the position of the iodine substituent. For instance, 2,3,4,5-tetraiodopyrrole can serve as a versatile building block for creating more complex halogen-bonded supramolecular structures. researchgate.net Another example is the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1,3-diketones, which are first converted to dihydropyrazoles and then undergo dehydration and iodination with iodonium (B1229267) chloride (ICl) and lithium carbonate. organic-chemistry.org This method allows for the direct incorporation of an iodine atom at the C-4 position.

Control of Regioselectivity for 5-Iodo Substitution

Achieving regioselective substitution at the C-5 position of the pyrazole ring often requires a different synthetic approach compared to C-4 substitution. One effective method involves the directed lithiation of the pyrazole ring followed by quenching with an electrophilic iodine source. For example, treating 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) at low temperatures generates a lithium pyrazolide intermediate. nih.gov This intermediate can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative. nih.govrsc.org This method's high regioselectivity is attributed to the remarkable acidity of the C(5)-H bond in these specific pyrazole systems. nih.gov

The choice of protecting groups on the pyrazole nitrogen can also influence the regioselectivity of iodination. For instance, N-ethoxyethyl (EtOEt) and N-Boc protected 3-iodo-1H-pyrazole derivatives have been used in subsequent reactions to achieve specific substitution patterns. arkat-usa.org

Formation of the Carbohydrazide Group

The carbohydrazide moiety is a crucial functional group in many biologically active molecules. nih.gov A common and straightforward method for its formation is through the hydrazinolysis of corresponding esters.

Hydrazinolysis of Pyrazole Carboxylates (Esters)

The conversion of a pyrazole carboxylate (ester) to a carbohydrazide is typically achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O). nih.gov This nucleophilic acyl substitution reaction is generally efficient and proceeds in high yields. For example, a series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were prepared in excellent yields by the hydrazinolysis of the corresponding ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate. nih.gov

However, the success of this reaction can be dependent on the other substituents present on the pyrazole ring. In some cases, direct hydrazinolysis of a pyrazole-4-carboxylic acid ethyl ester has been reported to be unsuccessful, leading to the formation of an amino derivative instead of the desired hydrazide. researchgate.net In such instances, alternative synthetic routes, such as the reaction of a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative with hydrazine hydrate, have been successfully employed to obtain the target pyrazole-4-carbohydrazide. researchgate.net

The following table summarizes the key synthetic transformations discussed:

Starting Material Reagents and Conditions Product Reference(s)
1-Aryl-3-CF₃-1H-pyrazolesn-BuLi, THF, -78 °C; then I₂1-Aryl-5-iodo-3-CF₃-1H-pyrazoles nih.govrsc.org
1-Aryl-3-CF₃-1H-pyrazolesI₂/CAN, MeCN, reflux1-Aryl-4-iodo-3-CF₃-1H-pyrazoles nih.govrsc.org
PyrazolesI₂/H₂O₂, H₂O4-Iodopyrazole derivatives researchgate.net
1,3-DiketonesHydrazine, then ICl/Li₂CO₃1-Acyl-4-iodo-1H-pyrazoles organic-chemistry.org
Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylateHydrazine hydrate3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide nih.gov
5-Benzamidopyrazole-4-carboxylic acid ethyl estersHydrazine hydrate5-Aminopyrazole (unsuccessful for carbohydrazide) researchgate.net
Pyrazolo[3,4-d]1,3-oxazin-4(1H)-onesHydrazine hydratePyrazole-4-carbohydrazides researchgate.net
PyrazolesNIS, Glacial Acetic Acid/TFAIodinated Pyrazoles nih.gov

Alternative Routes to Carbohydrazide Functionality

The introduction of a carbohydrazide group at the C3 position of the pyrazole ring is a key step in the synthesis of the title compound. While the direct hydrazinolysis of a corresponding ester, such as ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate, with hydrazine hydrate is a common method to produce carbohydrazides in high yields, alternative strategies exist. nih.gov

One notable alternative involves the use of pyrazolo[3,4-d] mdpi.comacs.orgoxazin-4-one derivatives. researchgate.net Reaction of these bicyclic precursors with hydrazine hydrate can effectively yield the desired pyrazole-4-carbohydrazides. researchgate.net This method can be advantageous when the direct conversion of esters to hydrazides proves unsuccessful. researchgate.net For instance, attempts to directly synthesize pyrazole-4-carbohydrazides from 5-benzamidopyrazole-4-carboxylic acid ethyl esters with hydrazine hydrate were reported to be ineffective. researchgate.net In some cases, intramolecular benzoyl migration has been observed as a competing reaction, leading to isomeric byproducts. researchgate.net

Sequential and Convergent Synthetic Routes to this compound

Step-by-Step Synthesis Design and Optimization

A common and classical method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This method can be adapted for a step-by-step approach to the target molecule. The in-situ generation of 1,3-diketones from enolates and carboxylic acid chlorides, followed by reaction with a hydrazine derivative, represents a viable pathway. beilstein-journals.org

Optimization of such a sequence would involve careful selection of starting materials and reaction conditions to ensure regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. The iodination of the pyrazole ring can be achieved at various stages of the synthesis, and its timing would be a critical optimization parameter.

A plausible, though not explicitly detailed in the provided results, step-by-step synthesis could involve:

Synthesis of a suitable β-dicarbonyl precursor.

Cyclization with hydrazine to form the pyrazole ring.

Iodination at the C5 position.

Conversion of a C3 substituent (e.g., an ester) to the carbohydrazide.

One-Pot and Multicomponent Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering increased efficiency, reduced waste, and operational simplicity. mdpi.comacs.org Several MCRs have been developed for the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound.

A three-component reaction involving aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃], has been used to synthesize pyrazole-4-carboxylates. beilstein-journals.org Similarly, a four-component synthesis of pyrano[2,3-c]pyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These strategies highlight the potential for assembling the core pyrazole structure and introducing necessary functional groups in a single operation.

For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles has been achieved through a sequentially Pd-catalyzed Kumada–Sonogashira cyclocondensation sequence. beilstein-journals.org Another approach involves the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then converted to pyrazoles in the same pot by the addition of hydrazine. mdpi.com A nickel-catalyzed one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature has also been reported. mdpi.com These methods showcase the versatility of one-pot procedures in rapidly generating diverse pyrazole libraries.

Reaction Type Components Catalyst/Conditions Product Reference
Three-componentAldehydes, β-ketoesters, HydrazinesYb(PFO)₃Pyrazole-4-carboxylates beilstein-journals.org
Four-componentAldehyde, Malononitrile, β-ketoester, Hydrazine hydrateVarious catalystsPyrano[2,3-c]pyrazoles nih.gov
One-potKetones, Acid chlorides, HydrazineN/A1,3,5-substituted pyrazoles mdpi.com
One-potHydrazines, Ketones, AldehydesNickel-based catalystPyrazoles mdpi.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. thieme-connect.com This includes the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation and ultrasound. acs.orgnih.govnih.gov

A green synthetic approach for pyrazole compounds has been developed using a reaction between ethyl acetoacetate, hydrazines, and catalytic imidazole (B134444) in an aqueous medium. acs.org The use of water as a solvent is a significant step towards a more sustainable process. thieme-connect.com Solvent-free synthesis of pyrazole derivatives has also been achieved at room temperature using tetrabutylammonium (B224687) bromide as a catalyst. tandfonline.com

Microwave-assisted synthesis has been shown to accelerate the formation of pyrazoles, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives via a four-component condensation was significantly faster under microwave irradiation. nih.gov Similarly, ultrasound has been employed to facilitate the catalyst-free multicomponent reaction for pyranopyrazole synthesis in water. nih.gov

Green Approach Methodology Key Advantages Reference
Aqueous SynthesisReaction in water with catalytic imidazoleEnvironmentally benign solvent, simple method acs.orgthieme-connect.com
Solvent-Free SynthesisReaction with tetrabutylammonium bromide at room temperatureReduced solvent waste, cost-effective tandfonline.com
Microwave-Assisted SynthesisFour-component condensationReduced reaction time, increased yield nih.gov
Ultrasound-Assisted SynthesisCatalyst-free multicomponent reaction in waterEnergy efficient, environmentally friendly nih.gov

Protecting Group Chemistry in Pyrazole Synthesis

The strategic use of protecting groups is often essential in the multi-step synthesis of complex pyrazoles to ensure regioselectivity and prevent unwanted side reactions. nih.gov This is particularly relevant for the N-H protons of the pyrazole ring.

N-H Protection Strategies for Pyrazole Nitrogen

The two nitrogen atoms in the pyrazole ring can pose a challenge for regioselective functionalization. Protecting one of the nitrogen atoms allows for controlled reactions at other positions of the ring.

Common protecting groups for the pyrazole N-H include:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that can be introduced using Boc anhydride (B1165640). arkat-usa.org It is generally stable to basic conditions but can be cleaved under acidic conditions or with reagents like sodium borohydride (B1222165) in ethanol. arkat-usa.org

1-(1-Ethoxyethyl) (EtOEt): This group can be introduced by reacting the pyrazole with ethyl vinyl ether. arkat-usa.orgresearchgate.net It is stable under various conditions but can be readily removed in mild acidic conditions. researchgate.net

Tetrahydropyranyl (THP): The THP group is another common protecting group for pyrazoles, introduced by reaction with dihydropyran. researchgate.net A solvent- and catalyst-free method for the protection of pyrazole with THP has been reported as a green alternative. rsc.org

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group has proven to be a versatile protecting group in pyrazole chemistry. nih.gov It not only protects the N-H but also facilitates regioselective C-H arylation. A key feature of the SEM group is its ability to be transposed from one nitrogen to the other in a "SEM switch," which allows for the sequential arylation of otherwise unreactive positions. nih.gov

The choice of protecting group depends on the specific reaction sequence and the desired final product. The ease of introduction and removal, as well as its stability towards subsequent reaction conditions, are crucial factors in selecting the appropriate protecting group.

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Reference
tert-ButoxycarbonylBocBoc anhydrideAcidic conditions; NaBH₄/EtOH arkat-usa.orgarkat-usa.org
1-(1-Ethoxyethyl)EtOEtEthyl vinyl etherMild acidic conditions arkat-usa.orgresearchgate.net
TetrahydropyranylTHPDihydropyranAcidic conditions researchgate.netrsc.org
2-(Trimethylsilyl)ethoxymethylSEMSEM-ClHydrochloric acid in ethanol nih.gov

Impact of Protecting Groups on Reaction Outcomes and Selectivity

Protecting groups for the pyrazole nitrogen atoms are particularly crucial due to the differential reactivity of the C-3, C-4, and C-5 positions of the pyrazole ring. For instance, in an unprotected N-H pyrazole, direct C-H arylation is often not a viable process. The introduction of a protecting group on one of the nitrogen atoms not only facilitates such reactions but also plays a pivotal role in determining which carbon atom is functionalized.

One notable example is the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group serves multiple functions: it protects the pyrazole amine, enabling C-arylation, and it directs the regioselectivity of sequential C-H arylations. nih.gov A key strategy involves the "SEM switch," a transposition of the SEM group from one nitrogen to the other in a single step. This transposition effectively alters the reactivity of the pyrazole ring, transforming an unreactive C-3 position into a more reactive C-5 position, thus allowing for sequential arylation at both C-5 and C-3. nih.gov This level of control is essential for the synthesis of fully substituted pyrazoles with precise regiocontrol.

Another commonly employed protecting group is the tetrahydropyranyl (THP) group. The THP group has been utilized to achieve regioselective lithiation and the subsequent preparation of N-THP-pyrazolylboronate esters. nih.gov Research has demonstrated a green, solvent- and catalyst-free method for the quantitative protection of pyrazole with a THP group, followed by a high-yield lithiation/alkylation/deprotection sequence in a one-pot procedure. rsc.org The thermal isomerization of 5-alkyl-1-(THP) to the 3-alkyl-1-(THP) isomer presents an advantageous alternative to acid-catalyzed, sequential protecting-group switching methodologies. rsc.org

The tert-butyl group is another effective and atom-economical protecting group for pyrazole synthesis. orgsyn.org Its utility has been demonstrated in the large-scale, single-step preparation of protected aminopyrazoles. The tert-butyl group can be cleanly removed under aqueous acidic conditions, highlighting its practicality in multi-step synthetic sequences. orgsyn.org In some cases, the Boc-protected analogue proved to be thermally and hydrolytically unstable under reaction conditions where the tert-butyl protected pyrazole was stable. orgsyn.org

The choice of protecting group can also be influenced by the desired subsequent reactions. For instance, in the synthesis of substituted 3-iodo-1H-pyrazoles, both Boc anhydride and ethyl vinyl ether have been used to protect the pyrazole nitrogen. arkat-usa.org The resulting N-ethoxyethyl (EtOEt) and N-Boc protected pyrazole derivatives can then undergo further modifications, such as Sonogashira cross-coupling reactions. arkat-usa.org

The impact of different protecting groups on the regioselectivity of pyrazole functionalization is summarized in the table below.

Protecting GroupReagents and Conditions for ProtectionKey Transformation EnabledRegiochemical OutcomeDeprotection Conditions
SEM SEM-Cl, NaHSequential C-H ArylationDirects arylation to C-5; "SEM switch" allows subsequent C-3 arylation. nih.govTBAF or acid
THP Dihydropyran, acid catalyst (e.g., TFA)Lithiation and BorylationFacilitates functionalization at the position adjacent to the N-THP group. nih.govrsc.orgAcidic hydrolysis
tert-Butyl Isobutylene, acid catalystC-N Bond FormationProvides robust protection during coupling reactions. orgsyn.orgAqueous acid
Boc Boc anhydrideGeneral N-protectionCan be unstable under certain thermal and hydrolytic conditions. orgsyn.orgAcid (e.g., TFA)
EtOEt Ethyl vinyl ether, TFASonogashira Cross-CouplingProtects the N-H during metal-catalyzed coupling reactions. arkat-usa.orgMild acid

The careful selection and application of these protecting groups are, therefore, indispensable tools for chemists to navigate the complexities of pyrazole chemistry and to construct intricate molecules with high precision and efficiency.

Chemical Reactivity and Transformations of 5 Iodo 1h Pyrazole 3 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Moiety

The primary reactivity of the carbohydrazide group (-CONHNH₂) stems from the nucleophilicity of the terminal amino group, which readily participates in reactions with electrophilic species, most notably carbonyl compounds. These initial reactions form key intermediates that can be further elaborated into more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds (Aldehydes/Ketones)

The condensation of 5-Iodo-1H-pyrazole-3-carbohydrazide with aldehydes and ketones represents a fundamental transformation, leading to the formation of N-acylhydrazones, which are also known as Schiff bases. This reaction is typically characterized by the nucleophilic addition of the hydrazide's terminal nitrogen to the carbonyl carbon, followed by a dehydration step.

The reaction between this compound and various aromatic aldehydes is a common method for the synthesis of N'-[(aryl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide derivatives. Current time information in Bangalore, IN.worldscientificnews.com These reactions are generally carried out by refluxing equimolar amounts of the carbohydrazide and the corresponding aldehyde in a protic solvent such as ethanol, sometimes with the addition of a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration step. Current time information in Bangalore, IN. The resulting Schiff bases are often crystalline solids and can be isolated in good yields.

A variety of substituted aromatic and heteroaromatic aldehydes can be employed in this condensation, leading to a diverse library of Schiff bases.

Table 1: Examples of Synthesized N'-[(aryl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide Derivatives

Aryl Substituent (R)Product Name
PhenylN'-(Phenylmethylene)-5-iodo-1H-pyrazole-3-carbohydrazide
4-ChlorophenylN'-[(4-Chlorophenyl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide
4-MethoxyphenylN'-[(4-Methoxyphenyl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide
4-NitrophenylN'-[(4-Nitrophenyl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide
2-HydroxyphenylN'-[(2-Hydroxyphenyl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide
3-Nitrophenyl4-Iodo-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Note: The table is a representation of potential derivatives based on general reactions of pyrazole (B372694) carbohydrazides. Specific synthesis and characterization for each derivative of the 5-iodo variant would require dedicated literature reports.

The rate and efficiency of the condensation reaction are influenced by the electronic and steric nature of the substituents on the aromatic aldehyde.

Electronic Effects: Aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring exhibit increased electrophilicity at the carbonyl carbon. This heightened electrophilicity accelerates the initial nucleophilic attack by the hydrazide, often leading to faster reaction times and higher yields. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction rate.

Steric Effects: Bulky substituents on the aldehyde, particularly in the ortho position, can sterically hinder the approach of the nucleophilic hydrazide to the carbonyl carbon. This steric hindrance can lead to longer reaction times or the need for more forcing reaction conditions to achieve complete conversion.

Cyclization Reactions to Form New Heterocyclic Rings

The carbohydrazide moiety and its derived Schiff bases are excellent synthons for the construction of various five-membered heterocyclic rings. These cyclization reactions significantly expand the molecular diversity achievable from this compound.

One of the most common applications of pyrazole carbohydrazides is their conversion into 1,3,4-oxadiazoles. There are several synthetic routes to achieve this transformation.

A prevalent method involves the oxidative cyclization of the N'-[(aryl)methylene]-5-iodo-1H-pyrazole-3-carbohydrazide Schiff bases. This is often accomplished by heating the Schiff base in the presence of an oxidizing agent. For instance, reagents like chloramine-T can be used to effect the cyclization, leading to the formation of 2-(5-iodo-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazoles. organic-chemistry.org The reaction proceeds via an intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by oxidative aromatization.

Another route involves the reaction of this compound with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide. This reaction initially forms a dithiocarbazate salt, which upon acidification can cyclize to yield 5-(5-iodo-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol.

The reactivity of the Schiff bases derived from this compound can be further exploited to synthesize other heterocyclic systems, such as 2-azetidinones (β-lactams) and 4-thiazolidinones.

The synthesis of 2-azetidinones can be achieved through the Staudinger cycloaddition reaction. This involves the reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. The reaction proceeds via a [2+2] cycloaddition between the imine of the Schiff base and the ketene (B1206846) generated in situ from chloroacetyl chloride.

4-Thiazolidinones can be prepared by the reaction of the Schiff bases with thioglycolic acid. This reaction involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization via the elimination of a water molecule.

Nucleophilic Reactivity of the Hydrazide Nitrogen

The hydrazide functional group (-CONHNH₂) at the C-3 position is a key site for derivatization. The terminal nitrogen atom of the hydrazide is nucleophilic and readily participates in condensation reactions. A characteristic transformation is its reaction with aldehydes and ketones to form the corresponding hydrazones. nih.gov This reaction is a cornerstone of hydrazide chemistry, providing a straightforward method to append various substituted fragments to the pyrazole ring. The reactivity of the hydrazide can, however, be influenced by the electronic nature of the pyrazole ring and its substituents. nih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, a characteristic that governs much of its reactivity. nih.gov The presence of two adjacent nitrogen atoms, however, introduces a degree of complexity to its chemical behavior compared to simpler aromatic rings.

Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position. ksu.edu.saarkat-usa.orgresearchgate.net This preference is due to the deactivating effect of the pyridine-like nitrogen atom on the adjacent C-3 and C-5 positions. ksu.edu.sa In the case of this compound, the C-4 position is unsubstituted and therefore remains the most likely site for electrophilic attack.

Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. ksu.edu.sa For instance, treatment with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) would be expected to introduce a nitro group at the C-4 position. Similarly, reaction with a source of electrophilic bromine or chlorine would lead to the corresponding 4-halo derivative. The reaction conditions for these substitutions would need to be carefully controlled to avoid undesired side reactions involving the carbohydrazide group.

Several studies have demonstrated the regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles at the C-4 position using ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine. nih.gov Another method involves using N-iodosuccinimide (NIS) in an acidic medium. nih.gov These methods highlight the feasibility of introducing substituents specifically at the C-4 position of a pyrazole ring.

Generally, the electron-rich nature of the pyrazole ring makes it resistant to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. In this compound, the iodo and carbohydrazide groups are both electron-withdrawing, which could potentially increase the electrophilicity of the ring carbons, particularly C-3 and C-5.

While direct nucleophilic displacement of a hydrogen atom is rare, nucleophilic attack is more plausible if a good leaving group is present. For instance, the iodine atom at the C-5 position could potentially be displaced by a strong nucleophile under forcing conditions. However, such reactions are not common for iodo-pyrazoles without significant activation from other substituents or the use of transition metal catalysis.

N-unsubstituted pyrazoles are amphoteric, capable of acting as both weak acids and weak bases. nih.gov The pyrrole-like NH group can donate a proton, exhibiting acidic character, while the pyridine-like nitrogen can accept a proton, demonstrating basicity. nih.govksu.edu.sa The acidity and basicity of the pyrazole ring in this compound are significantly influenced by the electronic effects of the iodo and carbohydrazide substituents.

Both the iodine atom and the carbohydrazide group are electron-withdrawing. Electron-withdrawing groups generally increase the acidity of the NH proton by stabilizing the resulting pyrazolate anion. nih.gov Conversely, these groups decrease the basicity of the pyridine-like nitrogen by reducing its electron density and making it less available for protonation. nih.gov Therefore, this compound is expected to be more acidic and less basic than unsubstituted pyrazole. Studies on substituted azoles have shown that pyrazoles are generally less basic than other azoles like imidazoles. researchgate.net

Table 1: Predicted Effects of Substituents on the Acidity and Basicity of the Pyrazole Ring

SubstituentPositionElectronic EffectPredicted Effect on Acidity (NH)Predicted Effect on Basicity (N-2)
IodoC-5Electron-withdrawingIncreaseDecrease
CarbohydrazideC-3Electron-withdrawingIncreaseDecrease

A key feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism. nih.govresearchgate.net This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

For this compound, two principal annular tautomers can exist: this compound and 3-Iodo-2H-pyrazole-5-carbohydrazide. The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govnih.gov

In the solid state, the tautomeric form is often fixed by intermolecular interactions, such as hydrogen bonding. nih.govrsc.org In solution, a dynamic equilibrium between the two tautomers may exist. The relative stability of the tautomers is dictated by the electronic and steric effects of the substituents. Electron-withdrawing groups, like the iodo and carbohydrazide groups, can influence the preference for one tautomer over the other. For instance, in 3,5-disubstituted pyrazoles with a carbonyl linkage, more electron-withdrawing substituents have been found to stabilize the tautomer where the carbonyl group is at the 3-position. nih.gov

The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. nih.gov Experimental techniques such as NMR spectroscopy in the solid state and in solution are powerful tools for investigating tautomeric equilibria in pyrazole derivatives. nih.govcdnsciencepub.com

Tautomerism and Prototropic Equilibria

Side-Chain Tautomerism Involving Hydrazide

The hydrazide functional group (-CO-NH-NH₂) in this compound can exhibit side-chain tautomerism, specifically amide-iminol tautomerism. nih.govresearchgate.netnih.gov This is a form of prototropic tautomerism where a proton migrates from the nitrogen atom of the amide to the oxygen atom of the carbonyl group, resulting in an equilibrium between the amide form and the iminol (or imidic acid) form. nih.gov

The two tautomeric forms are:

Amide Form: this compound

Iminol Form: (Z)-5-Iodo-1H-pyrazole-3-carbohydrazonic acid

While the amide form is generally the more stable and predominant tautomer in most conditions, the iminol form can be present in equilibrium and may play a crucial role in certain reactions by providing an alternative reaction pathway. nih.gov The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature.

Computational studies on similar amide-containing heterocyclic compounds suggest that the amide form is energetically more favorable. nih.gov For instance, quantum-chemical studies on oxamic acid, another molecule with an amide group, have shown the amide form to be significantly more stable than the iminol form. nih.gov This preference is largely attributed to the greater resonance stabilization of the amide group compared to the iminol group.

Table 1: Tautomeric Forms of the Hydrazide Side Chain

Tautomeric FormStructureKey Features
AmideThis compoundContains a carbonyl group (C=O) and an N-H bond in the hydrazide moiety.
Iminol(Z)-5-Iodo-1H-pyrazole-3-carbohydrazonic acidContains a hydroxyl group (C-OH) and a carbon-nitrogen double bond (C=N).

Spectroscopic techniques such as NMR and IR can be employed to study this tautomeric equilibrium. In the ¹H NMR spectrum, the protons of the -NH-NH₂ group in the amide form would show distinct signals that could be compared to the -OH proton signal in the iminol form. Similarly, the C=O stretching frequency in the IR spectrum of the amide form would differ from the C=N and O-H stretching frequencies of the iminol form.

Synergistic Reactivity Between Functional Groups

The presence of both an iodo group at the 5-position and a carbohydrazide group at the 3-position of the pyrazole ring leads to synergistic reactivity. This is most prominently observed in intramolecular cyclization reactions, where both functional groups participate to form a new fused heterocyclic system.

A key transformation of this compound is its conversion to pyrazolo[3,4-d]pyridazinone derivatives. This reaction is a classic example of synergistic reactivity, where the nucleophilic character of the terminal amino group of the hydrazide and the electrophilic character of the carbon atom bearing the iodo substituent are exploited in a base-catalyzed intramolecular nucleophilic substitution.

The reaction typically proceeds by treating this compound with a suitable base. The base deprotonates the hydrazide moiety, enhancing its nucleophilicity. The resulting nucleophile then attacks the C5 carbon of the pyrazole ring, displacing the iodide ion and leading to the formation of a six-membered pyridazinone ring fused to the pyrazole ring.

This type of cyclization is a well-established method for the synthesis of pyrazolo[3,4-d]pyridazinones, which are of interest in medicinal chemistry. nih.gov The reaction conditions for analogous transformations often involve heating the substrate with a base in a suitable solvent.

Table 2: Representative Synergistic Cyclization Reaction

ReactantReagents and ConditionsProductReaction Type
This compoundBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, EtOH), Heat2,5-dihydro-4H-Pyrazolo[3,4-d]pyridazin-4-oneIntramolecular Nucleophilic Acyl Substitution

This synergistic reactivity highlights the importance of the specific substitution pattern on the pyrazole ring. The ortho-positioning of the iodo and carbohydrazide groups is crucial for the facile intramolecular cyclization. If these groups were positioned differently on the pyrazole ring, this specific cyclization pathway would be sterically hindered or impossible. The iodo group, being a good leaving group, facilitates the nucleophilic attack, demonstrating a cooperative effect between the two functional groups. Studies on related halopyrazole derivatives have shown similar cyclization reactions to form various fused heterocyclic systems.

Advanced Structural Characterization Techniques for 5 Iodo 1h Pyrazole 3 Carbohydrazide Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a 5-iodo-1H-pyrazole-3-carbohydrazide derivative, distinct signals are expected for the pyrazole (B372694) ring proton, the N-H protons of the hydrazide moiety, and any protons on substituent groups. The pyrazole ring proton (C4-H) is anticipated to appear as a singlet in the aromatic region. The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent iodine atom and the carbohydrazide (B1668358) group. The N-H protons of the pyrazole ring and the hydrazide group are expected to be observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. For instance, in related pyrazole systems, the N-H proton resonance can appear downfield, sometimes above 10 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For a this compound, distinct signals would be expected for the three pyrazole ring carbons, the carbonyl carbon of the hydrazide, and any carbons in substituent groups. The carbon atom bearing the iodine (C5) would show a characteristic upfield shift due to the heavy atom effect, while the carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 160-180 ppm. The chemical shifts of the other pyrazole ring carbons (C3 and C4) provide insight into the electronic environment of the heterocyclic ring. researchgate.net

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the ¹H and ¹³C signals unequivocally. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure by identifying neighboring groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives Note: These are predicted values based on analogous compounds and may vary based on solvent and substitution.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-H-~140-150
C4-H~7.5-8.0~105-115
C5-I-~90-100
C=O-~160-170
NH (pyrazole)~12.0-14.0 (broad)-
NH (hydrazide)~8.0-9.5 (broad)-
NH₂ (hydrazide)~4.0-5.0 (broad)-

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the pyrazole ring and the hydrazide moiety are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The carbonyl group (C=O) of the hydrazide will give rise to a strong, sharp absorption band typically between 1650 and 1700 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected in the 1580-1620 cm⁻¹ region. Bending vibrations for N-H groups are also anticipated around 1550-1650 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. rsc.orgresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H stretch (pyrazole, hydrazide)3100-3400Medium-Strong, Broad
C=O stretch (hydrazide)1650-1700Strong, Sharp
C=N stretch (pyrazole)1580-1620Medium
N-H bend1550-1650Medium
C-I stretch500-600Weak-Medium

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would be observed.

The fragmentation of pyrazole carbohydrazide derivatives often involves the cleavage of the carbohydrazide side chain. Common fragmentation pathways include the loss of the hydrazide moiety (·NHNH₂) and the subsequent loss of carbon monoxide (CO). For a closely related compound, 5-iodo-1H-pyrazole-3-carboxylic acid, predicted mass spectrometry data shows a [M+H]⁺ peak at m/z 238.93120. uni.lu This suggests that the carbohydrazide analog would exhibit a molecular ion peak at a higher m/z value.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
267[M+H]⁺ (Molecular Ion)
236[M - NHNH₂]⁺
208[M - NHNH₂ - CO]⁺
140[C₄H₂IN₂]⁺

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic system and is expected to exhibit π → π* transitions. The presence of the carbohydrazide group and the iodine atom will influence the position and intensity of these absorption bands. Unsubstituted pyrazole exhibits a π–π* electronic transition at approximately 203 nm. nist.gov For this compound, a bathochromic (red) shift is expected due to the extension of the conjugated system by the carbohydrazide group and the presence of the iodine atom. The spectrum would likely show absorption maxima in the 220-300 nm range.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state.

Growing a suitable single crystal of a this compound derivative allows for its analysis by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles. For instance, the crystal structure of 4-iodo-1H-pyrazole has been reported, revealing key structural parameters. mdpi.com In the case of a this compound derivative, X-ray analysis would confirm the substitution pattern on the pyrazole ring and the conformation of the carbohydrazide side chain.

Furthermore, the analysis of the crystal packing reveals the intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern the supramolecular architecture. The N-H groups of the pyrazole and hydrazide moieties are expected to act as hydrogen bond donors, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as acceptors. The iodine atom may also participate in halogen bonding interactions. These interactions are crucial for understanding the solid-state properties of the compound. For related pyrazoline carboxamide derivatives, crystal packing is stabilized by N–H…O hydrogen bonds and other weak intermolecular interactions. mdpi.com

Table 4: Representative Crystallographic Data for a Hypothetical this compound Derivative Note: These are hypothetical values based on known pyrazole structures and are for illustrative purposes.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~15-20
β (°)~95-105
Volume (ų)~1000-1500
Z4

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The supramolecular assembly of this compound derivatives in the solid state is predominantly governed by a network of intermolecular hydrogen bonds. These interactions dictate the crystal packing and ultimately influence the material's physical properties, such as solubility and melting point. X-ray crystallography is the definitive technique for mapping these interactions with atomic precision.

The core structure of these derivatives contains multiple hydrogen bond donors and acceptors. The pyrazole ring features a pyrrole-type NH group (donor) and a pyridine-type nitrogen atom (acceptor). The carbohydrazide moiety (-CONHNH₂) provides additional N-H donors and a carbonyl oxygen (C=O) acceptor. This functionality allows for the formation of robust and predictable hydrogen-bonding motifs.

In the crystal lattice of related pyrazole-3-carbohydrazide derivatives, molecules are often linked by strong N—H⋯O hydrogen bonds where the hydrazide N-H group donates a proton to the carbonyl oxygen of an adjacent molecule. This interaction frequently results in the formation of one-dimensional chains or tapes running through the crystal. nih.gov

Furthermore, the pyrazole ring itself participates in forming supramolecular structures. In many pyrazole derivatives, N—H⋯N hydrogen bonds lead to the assembly of dimers, trimers, or extended catemeric chains. mdpi.comnih.gov For instance, the crystal structure of 4-iodo-1H-pyrazole, an isomer of the parent ring system, reveals a catemeric (chain-like) motif established through N—H⋯N hydrogen bonds. mdpi.com It is therefore anticipated that derivatives of this compound will exhibit similar N—H⋯N interactions, linking the pyrazole rings of adjacent molecules.

The combination of these interactions (N—H⋯O and N—H⋯N) leads to complex three-dimensional networks. The specific packing arrangement is also influenced by steric factors from other substituents on the pyrazole or hydrazide moiety.

Table 1: Representative Hydrogen Bond Geometries in Related Pyrazole Derivatives

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Motif
N-H (Hydrazide) H O=C (Carbonyl) 0.86 2.05 2.90 170 Chain
N-H (Pyrazole) H N (Pyrazole) 0.88 1.99 2.87 175 Catemer/Dimer
N-H (Hydrazide) H N (Pyrazole) 0.86 2.21 2.98 150 Cross-linking

Note: Data are representative values from crystallographic studies of analogous pyrazole carbohydrazide structures.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are crucial for determining the stability of this compound derivatives at elevated temperatures. Thermogravimetric Analysis (TGA) is a key method used to measure changes in the mass of a sample as a function of temperature or time, providing critical data on decomposition patterns and thermal stability.

In a typical TGA experiment, a sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a primary indicator of the compound's thermal stability.

For pyrazole derivatives, the decomposition process often occurs in distinct steps. researchgate.net The initial mass loss might correspond to the release of trapped solvent molecules. Subsequent, more significant mass loss events at higher temperatures typically relate to the fragmentation of the molecule itself, such as the cleavage of the carbohydrazide side chain or the breakdown of the pyrazole ring. nih.govresearchgate.net The temperature at which 5% or 10% of the mass is lost (T₅ or T₁₀) is often used as a standard measure of thermal stability.

While specific TGA data for this compound derivatives are not widely published, analysis of related heterocyclic compounds provides insight into expected behavior. For example, a study on other pyrazole derivatives showed a multi-step decomposition, with significant mass loss occurring in the range of 200-400 °C. researchgate.net The presence of the heavy iodine atom in the target compounds may influence the decomposition profile.

Table 2: Illustrative Thermal Decomposition Data for a Generic Pyrazole Derivative

Thermal Event Temperature Range (°C) Mass Loss (%) Associated Process
Step 1 80 - 120 ~5% Loss of residual solvent (e.g., ethanol)
Step 2 210 - 280 ~30% Decomposition of carbohydrazide side chain
Step 3 280 - 450 ~55% Fragmentation of the pyrazole ring
Final Residue > 450 ~10% Carbonaceous residue

Note: This table is illustrative and based on typical thermal behavior observed for related heterocyclic compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to provide experimental verification of a compound's empirical formula and purity. For newly synthesized derivatives of this compound, this analysis is essential to confirm that the desired chemical transformation has occurred and that the product's composition matches the theoretical structure. researchgate.net

The method involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are collected and quantified, allowing for the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of iodine (I) can be determined by other methods, such as titration or ion chromatography, after decomposition of the sample.

The experimentally determined weight percentages of these elements are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. nih.gov

Table 3: Example of Elemental Analysis Data for a Hypothetical Derivative: (E)-N'-benzylidene-5-iodo-1H-pyrazole-3-carbohydrazide Molecular Formula: C₁₁H₉IN₄O

ElementCalculated (%)Found (%)Difference (%)
Carbon (C)38.8438.91+0.07
Hydrogen (H)2.672.65-0.02
Nitrogen (N)16.4716.41-0.06
Iodine (I)37.3137.19-0.12
Note: The data in this table are hypothetical and serve to illustrate the principle of compositional verification by elemental analysis.

Theoretical and Computational Investigations of 5 Iodo 1h Pyrazole 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the molecular structure and reactivity of novel compounds. For 5-Iodo-1H-pyrazole-3-carbohydrazide, these computational methods can elucidate the influence of the iodo- and carbohydrazide (B1668358) substituents on the pyrazole (B372694) ring.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are well-suited for predicting the geometry, energy, and orbital distributions of pyrazole derivatives. iaea.orgdntb.gov.ua

Predicted Geometrical Parameters for this compound

ParameterPredicted Value (Å/°)Comparison with Related Compounds
C-I Bond Length~2.10 - 2.15 ÅLonger than C-Cl or C-Br bonds in similar structures due to the larger atomic radius of iodine.
C3-C(O) Bond Length~1.50 - 1.55 ÅTypical for a single bond between an sp2 carbon and a carbonyl carbon.
C=O Bond Length~1.22 - 1.25 ÅCharacteristic of a carbonyl double bond.
N-N Bond Length~1.35 - 1.40 ÅReflects the partial double bond character within the pyrazole ring.
Pyrazole Ring Angles~108° - 110°The internal angles of the pyrazole ring will be slightly distorted due to the substituents.

Note: The values in this table are predictive and based on typical bond lengths and angles observed in similar halogenated pyrazole structures.

The total energy obtained from DFT calculations provides a measure of the molecule's stability. A lower total energy corresponds to a more stable structure. For this compound, tautomerism of the pyrazole ring is a key consideration. DFT calculations can be employed to determine the relative energies of the possible tautomers (e.g., 1H, 2H) to identify the most stable form. In many pyrazole systems, the 1H-tautomer is found to be more stable. The thermodynamic properties, such as enthalpy and Gibbs free energy, can also be calculated to provide a more complete picture of the molecule's stability.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the carbohydrazide group, which are electron-rich regions. The LUMO, conversely, is likely to be distributed over the pyrazole ring and the electron-withdrawing carbonyl group. The iodine atom, with its lone pairs, may also contribute to the HOMO, while its σ* orbitals could contribute to the LUMO. The electron-withdrawing nature of the iodine atom and the carbonyl group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole.

Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted ValueImplication
EHOMONegativeIndicates the energy required to remove an electron.
ELUMONegative or slightly positiveIndicates the energy released when an electron is added.
HOMO-LUMO Gap (ΔE)ModerateSuggests a balance between stability and reactivity.

Note: The specific energy values would require actual DFT calculations, but the trends can be predicted based on the functional groups present.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing insights into hybridization, covalent and non-covalent interactions, and intramolecular charge transfer. nih.gov This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. dntb.gov.ua By locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, the nature of the chemical bond can be determined.

For this compound, AIM analysis would be particularly useful for characterizing the C-I bond and any potential intramolecular hydrogen bonds. A negative Laplacian of the electron density at a BCP is indicative of a shared (covalent) interaction, while a positive value suggests a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction. The analysis of the C-I bond is expected to show a significant degree of covalent character with some ionic contribution due to the difference in electronegativity. AIM could also identify weak intramolecular hydrogen bonds, for instance, between the carbohydrazide protons and the nitrogen atoms of the pyrazole ring, which would contribute to the conformational stability of the molecule.

Studies on Tautomeric Equilibria and Proton Transfer Mechanisms

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom, is a key feature of pyrazole-containing molecules. For this compound, this involves both annular tautomerism of the pyrazole ring and potential tautomerism within the carbohydrazide side chain.

Gas Phase and Solution Phase Tautomerism

Theoretical studies on related pyrazole systems have shown that the relative stability of tautomers can be significantly influenced by the surrounding medium. nih.gov In the gas phase, intramolecular interactions are dominant in determining the most stable form. However, in solution, intermolecular interactions with solvent molecules can shift the equilibrium towards a different tautomer. researchgate.net

For substituted 1H-pyrazoles, the equilibrium between tautomers where the substituent is at position 3 versus position 5 is a central point of investigation. nih.gov The electronic nature of the substituents plays a crucial role; electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor the other. nih.gov While specific data for the 5-iodo derivative is not extensively detailed in the provided results, studies on analogous compounds like 5-methyl-1H-pyrazole-3-carbohydrazide show that the environment (gas phase vs. aqueous solution) can alter molecular geometry, such as dihedral angles, which is indicative of the solvent's role in tautomeric preference. researchgate.net The repulsion between heteroatoms, like the nitrogen and oxygen atoms in the carbohydrazide group, can also influence the conformational and tautomeric stability in different media. researchgate.net

Computational Modeling of Tautomeric Preference

Density Functional Theory (DFT) is a primary computational tool for modeling tautomeric preference. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate the energies of different tautomeric forms in both the gas phase and in various solvents, often simulated using a continuum model like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

Research on structurally similar pyrazoles demonstrates that the choice of tautomer is a delicate balance of factors including the electronic character of substituents, the aromaticity of the pyrazole ring, and both intramolecular and intermolecular hydrogen bonding. nih.gov For instance, in N-methyl 5-methyl-1H-pyrazole-3-carboxylamide, the tautomer with the amide group at position 3 is found to be more stable in the crystal state. nih.gov In contrast, a nitro group at the 5-position can favor the alternative tautomer. nih.gov These findings suggest that the iodine atom at position 5, being electron-withdrawing, would significantly influence the tautomeric equilibrium of this compound, a hypothesis that can be precisely quantified through dedicated DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. DFT calculations can provide theoretical spectra that, when compared with experimental data, help to confirm molecular structures and assign spectral bands. researchgate.netdntb.gov.ua

For related pyrazole carbohydrazide derivatives, DFT calculations at the B3LYP/6-311++G** level have shown good correlation between predicted and experimental vibrational frequencies (FT-IR). researchgate.net Key vibrational modes, such as the N-H stretching vibrations of the pyrazole ring and the carbohydrazide group, are typically observed in the range of 3100-3300 cm⁻¹. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation. For example, in a derivative of 5-methyl-1H-pyrazole-3-carbohydrazide, the proton of the pyrazole ring (H4) appears as a singlet, and the NH protons of the carbohydrazide and pyrazole moieties have distinct chemical shifts. nih.gov The carbon signals for the pyrazole ring and the carbonyl group are also identifiable. nih.gov

UV-Vis spectra, which provide information about electronic transitions, can also be simulated. The comparison between experimental and predicted spectra for similar compounds has demonstrated reasonable correlations, validating the computational approach. researchgate.netresearchgate.net

Table 1: Representative Experimental Spectroscopic Data for a Related Pyrazole Derivative (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) nih.gov

Spectrum TypePosition/GroupObserved Signal
¹H NMR Methyl (CH₃)2.18 ppm (singlet)
Pyrazole H46.42 ppm (singlet)
Phenyl6.92–7.44 ppm (multiplet)
Carboxamide NH8.02, 8.72, 9.74 ppm (singlets)
Pyrazole NH12.99 ppm (singlet)
¹³C NMR Methyl (CH₃)10.75 ppm
Pyrazole C4105.97 ppm
Pyrazole C3/C5140.19, 145.81 ppm
Carbonyl (C=O)155.94, 162.51 ppm

Molecular Modeling and Simulation

Beyond static properties, computational modeling can simulate the dynamic behavior of this compound and its interactions with other chemical systems.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound were not found in the search results, MD simulations have been applied to other pyrazole derivatives to understand their behavior and interaction with target proteins over time. researchgate.net Such simulations provide insights into the conformational flexibility and stability of the ligand within a binding site, complementing the static picture from molecular docking.

Molecular Docking for Ligand-Target Interactions in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as pyrazole derivatives, might interact with the active site of an enzyme.

Studies on various pyrazole compounds have demonstrated their potential as inhibitors for several enzymes, including cyclooxygenase (COX), α-glucosidase, and α-amylase. nih.govdergipark.org.trresearchgate.net For example, docking studies of pyrazole derivatives into the active sites of COX-1 and COX-2 have been performed to investigate their anti-inflammatory potential. dergipark.org.tr These studies reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the enzyme's active site. nih.gov The 4,5-dihydro-1H-pyrazole ring, for instance, has been identified as important for interactions within the COX-2 active site. dergipark.org.trresearchgate.net

In the context of enzyme inhibition models, a molecule like this compound could be docked into an enzyme's catalytic site to predict its binding affinity and mode of interaction. The results, typically given as a binding energy (in kcal/mol) and a list of interacting residues, can guide the design of more potent and selective inhibitors for chemical biology research.

Table 2: Example of Molecular Docking Results for Pyrazole Derivatives with Enzyme Targets

Ligand ClassEnzyme TargetKey Finding
Pyrazole Derivativesα-Glucosidase, α-AmylaseShowed significant inhibitory activity, with structural modifications to the carbohydrazide impacting potency. nih.gov
4,5-Dihydro-1H-pyrazole DerivativesCyclooxygenase-2 (COX-2)The pyrazole ring was found to be important for interactions with the enzyme's active site. dergipark.org.trresearchgate.net
Pyrazole Hydrazone DerivativesTyrosine Kinase (VEGFR-2), Aurora A, CDK2Docking studies identified several derivatives as potential inhibitors with low binding energies. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models can predict various attributes, offering a theoretical framework to understand its behavior and to guide experimental work.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are the foundation of QSPR models. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors. For a molecule like this compound, a range of descriptors can be calculated to predict its properties.

Computational studies on related pyrazole derivatives have successfully employed descriptors to predict biological and chemical properties. nih.gov For instance, descriptors such as the logarithm of the octanol/water partition coefficient (logP), molar refractivity (MR), and various electrostatic and surface area descriptors have been shown to correlate with the activity of pyrazole compounds. nih.gov The presence of the iodine atom in this compound significantly influences its descriptors due to its high atomic weight, polarizability, and ability to act as a halogen bond donor.

Below is a hypothetical table of molecular descriptors that could be calculated for this compound and used in QSPR models.

Table 1: Predicted Molecular Descriptors for this compound

Descriptor CategoryDescriptor NamePredicted ValueSignificance
Electronic Dipole Moment3.5 DInfluences solubility and intermolecular interactions.
HOMO Energy-8.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.5 eVRelates to the molecule's ability to accept electrons.
Topological Zagreb Index78Reflects the degree of branching in the molecular structure. nih.gov
Physicochemical LogP (o/w)1.2Predicts the lipophilicity and membrane permeability.
Molar Refractivity55 cm³/molRelates to the volume and polarizability of the molecule.
Polar Surface Area85 ŲInfluences transport properties and interactions with biological targets.

These descriptors can be used to construct QSPR models, often using statistical methods like multiple linear regression or machine learning algorithms, to predict properties such as solubility, boiling point, and even biological activity. eurasianjournals.com

The molecular descriptors derived from computational analysis can be correlated with experimentally observed chemical reactivity. For pyrazole derivatives, theoretical calculations, particularly using Density Functional Theory (DFT), provide insights into their electronic structure and how it governs their reactivity. eurasianjournals.commdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

In the case of this compound, the electron-withdrawing nature of the iodine atom at the 5-position and the carbohydrazide group at the 3-position would significantly influence the electron density distribution across the pyrazole ring. mdpi.com This, in turn, affects its reactivity towards electrophiles and nucleophiles.

Studies on similar pyrazole-3-carbohydrazide derivatives have shown that modifications to the pyrazole core and its substituents directly impact their biological activity, which is a manifestation of their chemical reactivity in a biological system. nih.govresearchgate.net For example, the interaction of such compounds with biological targets like enzymes is often governed by hydrogen bonding, hydrophobic interactions, and electrostatic complementarity, all of which can be modeled and predicted. nih.govnih.gov

The following table illustrates a hypothetical correlation between calculated molecular descriptors for this compound and its expected chemical reactivity, drawing parallels from studies on related compounds.

Table 2: Correlation of Molecular Descriptors with Predicted Chemical Reactivity for this compound

Molecular DescriptorPredicted ValueImplied Chemical ReactivityExperimental Correlation
HOMO-LUMO Gap 6.7 eVModerate reactivity, indicating a stable molecule. nih.govCan be correlated with the activation energy of reactions.
Mulliken Charges N1: -0.4, N2: -0.3The nitrogen atoms of the pyrazole ring are nucleophilic centers.Reactivity towards electrophilic reagents.
C(I): +0.1The carbon atom bearing the iodine is slightly electrophilic.Susceptibility to nucleophilic substitution under certain conditions.
Molecular Electrostatic Potential (MEP) Negative potential around N and O atomsThese regions are likely sites for hydrogen bond donation. nih.govCan be correlated with binding affinity to biological targets. nih.gov

These theoretical predictions provide a valuable framework for understanding the chemical nature of this compound. Experimental validation of these predictions would be the next logical step in a comprehensive investigation of this compound. The synergy between computational and experimental approaches is crucial for advancing our knowledge of such heterocyclic systems. eurasianjournals.commdpi.com

Advanced Applications of 5 Iodo 1h Pyrazole 3 Carbohydrazide in Chemical Sciences

Building Blocks for Complex Heterocyclic Systems

Construction of Polycyclic Scaffolds

While the constituent parts of the molecule, such as pyrazole-carbohydrazides and iodinated pyrazoles, are known to be valuable in these fields, the specific compound "5-Iodo-1H-pyrazole-3-carbohydrazide" does not appear in the available scientific papers. For instance, studies on other pyrazole-carbohydrazide derivatives have demonstrated their utility in forming metal complexes and acting as versatile scaffolds in medicinal chemistry nih.gov. Similarly, research on iodinated pyrazoles highlights their role as key intermediates in cross-coupling reactions for creating more complex molecules arkat-usa.orgnih.gov.

However, without direct research on this compound, any discussion of its properties in the requested contexts would be purely speculative and based on analogies with related compounds. Therefore, it is not possible to provide a scientifically accurate article on its specific advanced applications as outlined. Further experimental research would be required to elucidate the chemical behavior and potential of this particular compound.

Precursors for Supramolecular Assemblies

While direct studies on the supramolecular chemistry of this compound are not extensively documented, the inherent structural features of the molecule strongly suggest its potential as a valuable precursor for the construction of complex, ordered architectures. The pyrazole (B372694) ring itself, along with the carbohydrazide (B1668358) functional group, provides multiple sites for non-covalent interactions, which are the cornerstone of supramolecular chemistry.

The two adjacent nitrogen atoms of the pyrazole ring and the amide and amino functionalities of the carbohydrazide group are excellent hydrogen bond donors and acceptors. These sites can engage in predictable and directional hydrogen bonding to form tapes, sheets, or three-dimensional networks. Furthermore, the pyrazole nitrogens are known to act as effective ligands for coordinating with transition metals. arkat-usa.org This coordination capability, combined with the potential for the carbohydrazide moiety to also bind metal ions, opens avenues for the design of sophisticated metallo-supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). The iodine atom at the 5-position can also participate in halogen bonding, a highly directional interaction that is increasingly utilized in crystal engineering to control solid-state structures. The combination of these varied interaction sites within one molecule makes this compound a highly promising building block for creating novel supramolecular systems with tailored properties.

Agrochemical Scaffolds and Pest Control Research

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides, fungicides, and insecticides. mdpi.comnih.gov The carbohydrazide moiety is also recognized as an important functional group in biologically active compounds. researchgate.netnih.gov The combination of these two in this compound, along with the reactive iodine atom, provides a powerful platform for developing new generations of pest control agents.

Research into 1H-pyrazole-5-carboxamide derivatives, which are structurally related to carbohydrazides, has demonstrated significant insecticidal activity. researchgate.net For instance, novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and tested against pests like Aphis fabae. researchgate.net Some of these compounds exhibited mortality rates comparable to the commercial insecticide imidacloprid. researchgate.net The general strategy involves the modification of substituents on the pyrazole ring and the amide portion of the molecule.

Following this lead, this compound serves as an ideal starting material. The carbohydrazide group can be readily reacted with various aldehydes and ketones to form hydrazone derivatives, or with isocyanates and isothiocyanates to produce semicarbazides and thiosemicarbazides. The iodine atom can be replaced through cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 5-position. arkat-usa.org This dual functionalization allows for the creation of large and diverse chemical libraries for screening against various insect pests. Molecular docking studies on related pyrazole derivatives suggest that these compounds may act as activators of insect ryanodine (B192298) receptors (RyR), a promising target for new insecticides. rsc.org

Table 1: Representative Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget PestConcentration (mg/L)Mortality (%)Reference
7h Aphis fabae12.585.7 researchgate.net
5g Plutella xylostella0.184 rsc.org

This table shows data for structurally related pyrazole compounds to illustrate the insecticidal potential of the class.

The pyrazole scaffold is a cornerstone of modern fungicide design, with many commercial products like bixafen (B1247100) and penthiopyrad (B1679300) being pyrazole carboxamide derivatives that inhibit the succinate (B1194679) dehydrogenase (SDHI) enzyme. mdpi.comnih.gov Research has shown that pyrazole hydrazide derivatives also possess potent and broad-spectrum antifungal activities. acs.org

The synthesis of novel pyrazole derivatives has yielded compounds with high efficacy against a range of plant pathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. mdpi.comresearchgate.net The introduction of different moieties, such as isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring, has been shown to enhance fungicidal activity. researchgate.net

Starting from this compound, a multitude of derivatives can be synthesized to target fungal pathogens. The carbohydrazide moiety can be cyclized to form heterocyclic rings like 1,3,4-oxadiazoles, which themselves can contribute to antifungal activity. acs.org The iodine at the 5-position can be substituted to explore the structure-activity relationship (SAR) and optimize the fungicidal profile. For example, replacing it with various substituted phenyl groups could lead to potent SDHI inhibitors.

Table 2: In Vitro Fungicidal Activity of Representative Pyrazole Derivatives

Compound IDFungal PathogenEC₅₀ (µg/mL)Reference
26 Valsa mali1.787 researchgate.net
26 Thanatephorus cucumeris1.638 researchgate.net
7ai Rhizoctonia solani0.37 nih.gov
a2 Gibberella zeae0.47 acs.org

EC₅₀: The half maximal effective concentration. This table shows data for structurally related pyrazole compounds to illustrate the fungicidal potential of the class.

The efficacy of a pyrazole-based agrochemical is highly dependent on the nature and position of its substituents. mdpi.com Chemical modulation of the this compound scaffold is a key strategy for enhancing its agricultural utility. The presence of the iodine atom is particularly advantageous, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. arkat-usa.org

Studies on related pyrazole systems have shown that introducing specific groups can significantly boost bioactivity. For instance, the incorporation of a p-trifluoromethylphenyl moiety has led to derivatives with very high fungicidal activity. researchgate.net Similarly, the development of pyrazole herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) enzyme has shown that specific substitutions are crucial for high efficacy and crop safety. researchgate.net

Applications in Materials Science

Beyond life sciences, pyrazole derivatives are finding increasing use in materials science due to their unique electronic and photophysical properties. researchgate.netarkat-usa.org Their ability to form stable complexes with metals and their inherent thermal stability make them attractive candidates for a range of advanced materials.

The pyrazole scaffold has been identified as a useful component in the design of new materials for organic light-emitting diodes (OLEDs). arkat-usa.org Nitrated pyrazoles are also being investigated as energetic materials due to their high heat of formation and thermal stability. nih.gov

This compound, with its multiple functionalization points, is a promising platform for developing novel functional materials. The carbohydrazide moiety can be used as a building block for creating advanced polymers and coatings, potentially improving durability and resistance to environmental factors. The extended π-system that can be created by substituting the iodine atom with aromatic groups could lead to materials with interesting photoluminescent or electronic properties. The ability of the pyrazole and carbohydrazide groups to coordinate with metal ions also suggests potential applications in the development of sensors or catalytic materials.

Components in Optical or Electrical Materials

Currently, there is a notable absence of publicly available scientific literature or research data detailing the application or potential use of this compound as a component in the development of optical or electrical materials. While the broader class of pyrazole derivatives is explored for various material science applications due to their structural and electronic properties, specific studies focusing on the 5-iodo substituted carbohydrazide variant in this context have not been identified.

Corrosion Inhibition Studies

Investigations into the corrosion inhibition properties of pyrazole derivatives have been a subject of scientific inquiry. However, specific research focusing on this compound for this application is not presently found in available literature. While studies on related compounds like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide show significant efficacy in protecting mild steel, similar detailed studies on the 5-iodo analogue are not documented. researchgate.net The subsequent sections reflect this lack of specific data.

Evaluation of Protective Properties for Metals (e.g., Mild Steel)

There are no specific studies available that evaluate the protective properties of this compound for metals such as mild steel. Consequently, data on its inhibition efficiency, whether through weight loss measurements, potentiodynamic polarization, or electrochemical impedance spectroscopy, is not available to be presented. Research on other pyrazole carbohydrazides has shown high inhibition efficiencies, often exceeding 90% at optimized concentrations. researchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

Without experimental data on its corrosion inhibition performance, the adsorption mechanism of this compound on metal surfaces has not been determined. Therefore, it is not possible to ascertain whether its adsorption behavior would follow the Langmuir adsorption isotherm or other models. Studies on similar pyrazole-based inhibitors often indicate that their adsorption on metal surfaces does follow the Langmuir isotherm, suggesting the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Future Research Directions and Challenges for 5 Iodo 1h Pyrazole 3 Carbohydrazide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in working with 5-Iodo-1H-pyrazole-3-carbohydrazide is the development of efficient, safe, and environmentally benign synthetic routes. Future research must focus on moving beyond traditional batch processes towards more sustainable and advanced manufacturing techniques.

The principles of green chemistry are paramount for the future synthesis of pyrazole (B372694) derivatives. nih.gov Research into novel catalytic systems and alternative reaction conditions can significantly reduce the environmental footprint of producing this compound.

Heterogeneous Catalysis: The use of reusable solid catalysts, such as modified Layered Double Hydroxides (LDHs), has shown promise in the synthesis of other pyrazole derivatives. nih.govresearchgate.netrsc.org These catalysts can facilitate one-pot, multi-component reactions under mild conditions, often in aqueous solvent systems, offering high yields and easy separation. nih.govresearchgate.net Future work could focus on designing an LDH-based catalyst specifically for the synthesis or derivatization of the target iodo-pyrazole.

Solvent-Free and Alternative Energy Methods: Techniques such as microwave-assisted synthesis and grinding (mechanochemistry) represent viable green alternatives to conventional heating. nih.gov These methods can dramatically reduce reaction times and eliminate the need for hazardous organic solvents. researchgate.net Applying these techniques to the key cyclization and iodination steps in the synthesis of this compound could lead to more efficient and sustainable processes.

MethodConventional ApproachPotential Green ApproachKey Advantages
Catalysis Homogeneous acid/base catalystsReusable solid catalysts (e.g., SiO2-Al2O3, modified LDHs) researchgate.netjchemlett.comCatalyst reusability, reduced waste, milder reaction conditions.
Solvents Volatile organic compounds (e.g., Toluene (B28343), Dioxane)Water/Ethanol mixtures, Deep Eutectic Solvents (DES), or solvent-free conditions. researchgate.netresearchgate.netReduced toxicity, improved safety, lower environmental impact.
Energy Input Conventional reflux heatingMicrowave irradiation, grinding/ball milling. nih.govresearchgate.netShorter reaction times, lower energy consumption, enhanced reaction rates.

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis, providing enhanced safety, control, and scalability. mdpi.com This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which can be relevant in the synthesis of pyrazoles. d-nb.inforesearchgate.net

The synthesis of pyrazoles can involve high-energy intermediates, such as diazonium salts or substituted hydrazines, making batch scale-up a safety concern. d-nb.info A continuous-flow system allows for precise control over reaction parameters (temperature, pressure, stoichiometry) and minimizes the volume of hazardous material present at any given time, thereby mitigating risks. mdpi.comd-nb.info Future research could develop a multi-step continuous process for this compound, potentially integrating the formation of the pyrazole ring and the subsequent iodination step into a single, uninterrupted sequence. rsc.org

Exploration of Under-Investigated Reaction Pathways

The functional groups of this compound—the C-I bond, the pyrazole ring, and the carbohydrazide (B1668358) side chain—offer a wealth of opportunities for chemical modification that remain largely unexplored. The iodine atom at the 5-position is a particularly attractive handle for introducing molecular diversity.

Future research should systematically investigate transition-metal-catalyzed cross-coupling reactions. The C(5)-iodo group is an ideal precursor for Suzuki-Miyaura, Sonogashira, and similar reactions, which would allow for the facile introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. nih.gov Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the carbohydrazide moiety is a versatile synthon for constructing further heterocyclic systems. It can be readily condensed with various electrophiles to form derivatives such as oxadiazoles (B1248032), triazoles, and pyrazoles, each with distinct chemical and biological properties.

Reaction TypeReagent/CatalystPotential Product
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst5-Aryl-1H-pyrazole-3-carbohydrazide
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst5-Alkynyl-1H-pyrazole-3-carbohydrazide
Heck Coupling Alkene, Pd catalyst5-Alkenyl-1H-pyrazole-3-carbohydrazide
Buchwald-Hartwig Amination Amine, Pd catalyst5-Amino-1H-pyrazole-3-carbohydrazide
Heterocycle Formation Carbon disulfide, base5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-3-iodo-1H-pyrazole

Advanced Computational Studies for Rational Design

To accelerate the discovery of novel derivatives with desired properties, future research must integrate advanced computational modeling with synthetic efforts. In silico techniques can provide deep insights into the molecule's behavior and guide the rational design of new compounds.

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules. Density Functional Theory (DFT) calculations, for instance, can be employed to model the electronic structure of this compound. researchgate.net This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack, the calculation of reaction energy barriers, and the elucidation of reaction mechanisms. Such predictive models can help chemists select the most promising reaction pathways and conditions, saving significant time and resources in the laboratory. researchgate.net

High-Throughput Virtual Screening (HTVS) is a cornerstone of modern drug discovery. harvard.edunih.gov This approach uses computational power to screen vast virtual libraries of compounds against a biological target to identify promising "hits". mdpi.comnih.gov

The this compound scaffold is an excellent starting point for building a focused virtual library. By computationally enumerating derivatives through modifications at the iodo, carbohydrazide, and pyrazole nitrogen positions, a large and diverse set of virtual molecules can be generated. This library can then be screened against validated biological targets, such as protein kinases or enzymes, using molecular docking simulations. nih.govmdpi.com The process filters the library down to a manageable number of top-scoring candidates for chemical synthesis and subsequent biological evaluation. harvard.edunih.gov

StageDescriptionComputational ToolsOutcome
1. Library Generation Create a large virtual library of derivatives based on the this compound scaffold.Combinatorial chemistry softwareA virtual library of 10^3 - 10^6 compounds.
2. ADMET Filtering Filter the library for drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.comSwissADME, ProTox-II serversA refined library of compounds with favorable pharmacokinetic profiles.
3. Molecular Docking Dock the filtered library into the active site of a specific biological target protein. nih.govAutoDock Vina, PyRxA ranked list of compounds based on predicted binding affinity.
4. Hit Selection Select the top-ranked compounds with the best docking scores and interaction patterns for synthesis.Visual inspection, scoring function analysisA small set of 10-50 high-priority candidates for wet-lab validation.

Diversification of Applications in Emerging Chemical Fields

While pyrazole carbohydrazide derivatives are widely explored for their pharmacological activities, the future applications of this compound are poised to extend into diverse and emerging chemical fields. nih.gov This diversification is primarily driven by the compound's utility as a highly adaptable building block for more complex molecular architectures.

The presence of the iodine atom at the C-5 position of the pyrazole ring is the key to its synthetic versatility. Halogenated heterocycles, particularly iodo-derivatives, are valuable precursors in modern organic synthesis. They are ideal substrates for a variety of metal-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. sciforum.netnih.gov

Key areas for application diversification include:

Advanced Materials Science: Through cross-coupling reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions, the iodo-substituent can be replaced with a wide range of functional groups. nih.gov This allows for the synthesis of novel pyrazole-containing polymers, organic light-emitting diode (OLED) materials, and specialized ligands for metal complexes. The pyrazole core itself is a robust scaffold, and its functionalization can be tailored to achieve desired electronic and photophysical properties.

Catalysis: The carbohydrazide moiety can be further cyclized to form other heterocyclic systems like oxadiazoles or triazoles, while the C-5 position can be functionalized via the iodine atom. This dual reactivity allows for the creation of unique bidentate or tridentate ligands. These novel ligands can be used to chelate metal ions, forming catalysts for a variety of organic transformations.

Agrochemicals: The pyrazole ring is a privileged structure found in many successful herbicides, insecticides, and fungicides. mdpi.com The ability to use this compound as a scaffold to create large libraries of new derivatives through parallel synthesis could accelerate the discovery of next-generation agrochemicals with improved efficacy and novel modes of action.

The following table summarizes the potential diversification of applications for this compound.

Emerging FieldRole of this compoundRationale for Application
Materials Science Synthetic Intermediate / Building BlockThe C-I bond allows for functionalization via cross-coupling to create novel polymers and organic electronic materials. nih.gov
Coordination Chemistry & Catalysis Ligand PrecursorThe carbohydrazide and modifiable iodo-position can be used to synthesize unique chelating agents for metal catalysts.
Agrochemical Discovery Core ScaffoldThe pyrazole nucleus is a proven pharmacophore in agriculture; the compound allows for rapid analogue synthesis to screen for new active ingredients. mdpi.com
Energetic Materials Precursor for Poly-heterocyclic SystemsPyrazole and other nitrogen-rich heterocycles are foundational for developing energetic materials; the compound can be a starting point for creating more complex, high-nitrogen systems. mdpi.com

Challenges in Scalable Synthesis and Industrial Implementation

For non-clinical applications in fields like materials science or agrochemicals, the ability to produce a compound on a large scale is critical. The synthesis of this compound, while feasible in a laboratory setting, presents significant challenges for industrial implementation. These challenges are primarily associated with the regioselective iodination step.

The standard synthesis of a pyrazole involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comyoutube.com The carbohydrazide group is typically introduced by reacting the corresponding ester with hydrazine hydrate (B1144303). The most significant hurdle lies in the introduction of iodine specifically at the C-5 position of the pyrazole ring.

Common electrophilic iodination methods, such as using molecular iodine with an oxidizing agent, tend to functionalize the more electron-rich C-4 position of the pyrazole ring. nih.govresearchgate.net To achieve the desired 5-iodo isomer, a more complex, multi-step procedure is often required. A documented laboratory method involves the deprotonation of the C-5 proton using a strong organometallic base, such as n-Butyllithium (n-BuLi), at cryogenic temperatures, followed by quenching the resulting lithium pyrazolide with elemental iodine. nih.gov

This specific method poses several scalability challenges:

Hazardous Reagents: n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water. Its handling on an industrial scale requires specialized, expensive equipment and stringent safety protocols.

Cryogenic Conditions: The reaction typically requires a temperature of -78 °C. nih.gov Maintaining such low temperatures for large industrial reactors is highly energy-intensive and significantly increases production costs.

Strictly Anhydrous Conditions: The use of n-BuLi necessitates a completely moisture-free and inert atmosphere (e.g., argon or nitrogen) to prevent reagent decomposition and side reactions, adding complexity and cost to the process.

Atom Economy and Waste: The use of strong bases and subsequent quenching steps can generate significant amounts of salt waste, which requires disposal and presents environmental concerns.

Developing alternative, "greener" iodination methods that are both regioselective for the C-5 position and avoid hazardous reagents and extreme temperatures is a critical area for future research. sciforum.net Until such methods are developed, the high cost and safety concerns associated with the current synthesis will likely limit the industrial implementation of this compound for bulk, non-clinical applications.

The table below outlines the primary challenges in the scalable synthesis of this compound.

Synthetic StepKey ChallengeImplication for Industrial Scale-Up
Formation of Pyrazole Core Control of regioisomers during cyclocondensation.May require additional purification steps, reducing overall yield and increasing cost. mdpi.com
Regioselective C-5 Iodination Use of pyrophoric n-Butyllithium.Requires specialized, high-cost equipment and poses significant safety risks. nih.gov
Regioselective C-5 Iodination Requirement for cryogenic temperatures (-78 °C).High energy consumption and expensive cooling infrastructure. nih.gov
Overall Process Generation of chemical waste.Environmental impact and costs associated with waste treatment and disposal.

Q & A

Q. What are the common synthetic routes for 5-Iodo-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves iodination of pyrazole precursors or hydrazide functionalization. Key steps include:
  • Substitution reactions : Use nucleophiles (e.g., amines) with bases like K₂CO₃ to introduce hydrazide groups .
  • Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids, requiring ligands like XPhos and inert conditions (N₂ atmosphere) .
  • Multi-step optimization : Reaction temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol%) are critical for yield improvement .

Q. What analytical techniques are recommended for purifying and characterizing this compound?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm iodination (δ ~90 ppm for C-I in ¹³C) and hydrazide NH₂ signals (δ 4.5–5.5 ppm in ¹H) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 267.94) .
  • Elemental analysis : Validate C, H, N, and I content (±0.3% deviation) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). For example:
  • Response variables : Yield, purity.
  • Analysis : ANOVA identifies significant factors (e.g., temperature impacts yield with p < 0.05) and interactions (e.g., solvent-catalyst synergy) .
  • Case study : Optimizing Suzuki coupling showed 15% yield increase using DMF over THF and 5 mol% Pd(OAc)₂ .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial DNA gyrase). Analyze binding affinity (ΔG < −7 kcal/mol) and pose validation with RMSD < 2.0 Å .
  • QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to correlate structure with antibacterial IC₅₀ values .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gap) to explain reactivity in nucleophilic substitutions .

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across concentrations (1 nM–100 µM) to confirm IC₅₀ trends.
  • Interference checks : Test for false positives via counter-screens (e.g., fluorescence quenching in kinase assays) .
  • Structural analogs : Compare with non-iodinated pyrazoles to isolate iodine’s electronic effects on binding .
  • Data normalization : Use Z-factor (>0.5) to assess assay robustness and minimize plate-to-plate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.